Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a benzyl group and a pyridine ring bearing a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative and a palladium catalyst.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride and a base like sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine or pyridine rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the target molecules. The tert-butylthio group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyrrolizines: These compounds also contain a pyrrolidine ring and are used in medicinal chemistry.
Prolinol Derivatives: These compounds are structurally related and have applications in organic synthesis.
Uniqueness
Benzyl 2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butylthio group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C21H26N2O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
benzyl 2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2S/c1-21(2,3)26-19-17(11-7-13-22-19)18-12-8-14-23(18)20(24)25-15-16-9-5-4-6-10-16/h4-7,9-11,13,18H,8,12,14-15H2,1-3H3 |
InChI Key |
HZEWTWFXPMUDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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